molecular formula C19H14ClN3O5 B5110054 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide

4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide

Cat. No. B5110054
M. Wt: 399.8 g/mol
InChI Key: PCKTWDVAPBYINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, also known as CND, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In

Scientific Research Applications

4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a tool for studying the structure and function of enzymes, and as a potential therapeutic agent for treating cancer and other diseases. In particular, 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide has been shown to exhibit selective cytotoxicity towards cancer cells, making it a promising candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and DNA replication. Specifically, 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the disruption of cellular metabolism. These effects are thought to be mediated by the compound's ability to inhibit key enzymes involved in these processes, as well as its ability to generate reactive oxygen species (ROS) that can damage cellular structures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide in lab experiments is its ability to selectively target cancer cells, making it a valuable tool for studying cancer biology and developing new anticancer therapies. However, there are also several limitations to using 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, including its relatively low solubility in water and its potential toxicity to normal cells at high concentrations. Additionally, the mechanism of action of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, including:
1. Developing new synthetic methods for producing 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide and related compounds with improved properties such as solubility and selectivity.
2. Investigating the mechanism of action of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide in greater detail, including its interactions with specific enzymes and cellular pathways.
3. Exploring the potential use of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide as a therapeutic agent for other diseases besides cancer, such as viral infections or autoimmune disorders.
4. Developing new techniques for imaging and detecting 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide in living cells and tissues, in order to better understand its distribution and activity in vivo.
5. Conducting clinical trials to evaluate the safety and efficacy of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide as an anticancer drug, and exploring potential combination therapies with other drugs or treatments.
In conclusion, 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide is a valuable tool for scientific research, with a range of potential applications in fields such as cancer biology, enzyme structure and function, and drug development. While there are still many unanswered questions about its mechanism of action and potential uses, ongoing research on 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide is likely to yield valuable insights and new therapeutic options in the years to come.

Synthesis Methods

The synthesis of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide involves several steps, beginning with the reaction of 1-naphthyl ethylamine with 4-chloro-3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces the intermediate 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, which can be purified and isolated using standard methods such as column chromatography or recrystallization.

properties

IUPAC Name

4-chloro-N-(1-naphthalen-1-ylethyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)21-19(24)13-9-16(22(25)26)18(20)17(10-13)23(27)28/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKTWDVAPBYINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-naphthalen-1-ylethyl)-3,5-dinitrobenzamide

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